1-Acetylpiperidine-4-carbaldehyde

描述

1-Acetylpiperidine-4-carbaldehyde is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Acetylpiperidine-4-carbaldehyde is an organic compound notable for its potential biological activities. This compound has garnered interest in pharmaceutical research due to its interactions with various biological targets, particularly in the context of cancer treatment and neurological disorders. This article delves into the biological activity of this compound, summarizing findings from various studies, including structure-activity relationships (SAR), pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

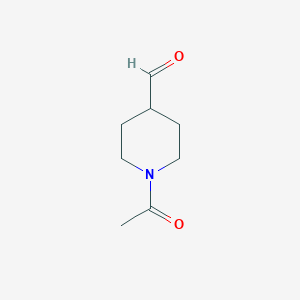

This compound features a piperidine ring substituted with an acetyl and an aldehyde group. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound exhibits biological activity through various mechanisms, including:

- Inhibition of Protein Interactions : The compound has been identified as a potential inhibitor of menin/MLL protein interactions, which are critical in the pathogenesis of certain leukemias. Disruption of this interaction may provide a therapeutic avenue for treating acute leukemias characterized by MLL rearrangements .

- Calcium Channel Modulation : Preliminary studies suggest that this compound may interact with voltage-gated calcium channels, specifically targeting the Cav2.2 subunit. This interaction could have implications for pain management and neurological disorders .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- Anticancer Activity : In vitro assays have demonstrated that derivatives of this compound exhibit antiproliferative effects on various cancer cell lines, including those derived from ovarian cancer and pancreatic ductal adenocarcinoma. These studies highlight its potential as an anticancer agent .

- Neuroprotective Effects : Given its interaction with calcium channels, there is potential for neuroprotective applications. The modulation of calcium influx may help in conditions characterized by excitotoxicity, such as neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis of various derivatives has shown that:

| Compound Derivative | IC50 (µM) | Biological Activity |

|---|---|---|

| 1-Acetylpiperidine | 15 | Moderate anticancer activity |

| 1-(3-Chlorophenyl) | 8 | Enhanced calcium channel inhibition |

| 1-(Trifluoromethyl) | 5 | Stronger antiproliferative effects |

This table illustrates how modifications can enhance or diminish biological activity, guiding future synthetic efforts.

Study on Anticancer Properties

A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Neuroprotective Study

In a model of excitotoxicity induced by glutamate, treatment with this compound resulted in reduced neuronal death compared to controls. This suggests a protective role against neurodegeneration, warranting further investigation into its therapeutic potential in neurodegenerative diseases.

科学研究应用

Pharmaceutical Development

1-Acetylpiperidine-4-carbaldehyde is primarily recognized as an intermediate in the synthesis of numerous pharmaceutical agents. Its structural features allow it to be a precursor for:

- Anticancer Agents : Research indicates that piperidine derivatives exhibit antitumor properties, with this compound demonstrating potential cytotoxic effects against various cancer cell lines .

- Antiviral Agents : The compound has been studied for its efficacy against viral infections, particularly HIV, where it may act synergistically with other inhibitors targeting viral entry pathways .

- Antimicrobial Agents : Its derivatives have shown significant antimicrobial activity against various bacterial strains, making it a candidate for antibiotic development .

Neuropharmacological Research

The compound has been investigated for its neuroprotective properties, potentially influencing neurotransmitter systems. Preliminary studies suggest that it may offer therapeutic benefits for neurological disorders, indicating its role in drug discovery for conditions like depression and anxiety.

The biological activities associated with this compound can be summarized as follows:

Case Study 1: Antimicrobial Efficacy

A study by Sarymzakova et al. evaluated the antimicrobial activity of several piperidine derivatives, including this compound. The results demonstrated significant efficacy against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Antitumor Mechanism Exploration

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a notable decrease in cell viability, suggesting effective cytotoxicity through mechanisms such as apoptosis induction.

化学反应分析

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives. For example:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media, chromium trioxide (CrO₃), or Jones reagent.

-

Product : 1-Acetylpiperidine-4-carboxylic acid (C₈H₁₃NO₃).

This transformation aligns with the synthesis of 1-acetylpiperidine-4-carboxylic acid, which has been reported via oxidative pathways .

| Reaction Type | Reagents | Product | Yield (Reported) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ | 1-Acetylpiperidine-4-carboxylic acid | ~77–99% (similar substrates) |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol under mild or strong reducing conditions:

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in dry ether.

-

Product : 1-Acetylpiperidine-4-methanol.

Reduction of aldehydes to alcohols is a standard reaction, applicable here given the compound’s structure .

| Reaction Type | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄ | 1-Acetylpiperidine-4-methanol | Requires protic solvents |

Nucleophilic Addition Reactions

The aldehyde acts as an electrophile, reacting with nucleophiles such as Grignard reagents:

-

Reagents/Conditions : Methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at low temperatures (−10°C to 0°C).

-

Product : Secondary alcohol (e.g., 1-Acetylpiperidine-4-(1-hydroxyethyl)piperidine).

Grignard reactions with aldehydes are well-documented, as seen in the synthesis of tert-butoxycarbonyl-protected acetylpiperidines .

| Reaction Type | Reagents | Product | Yield (Typical) | Reference |

|---|---|---|---|---|

| Grignard Addition | MeMgBr | Secondary alcohol | ~33–75% |

Condensation Reactions

The aldehyde forms Schiff bases with primary amines:

-

Reagents/Conditions : Aniline in ethanol with catalytic acetic acid.

-

Product : 1-Acetylpiperidine-4-(N-phenylimine).

This reaction is analogous to urea and imine formations reported in sEH inhibitor syntheses .

| Reaction Type | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Aniline | Imine derivative | Intermediate for bioactive molecules |

Acetal Formation

The aldehyde is protected as an acetal under acidic conditions:

-

Reagents/Conditions : Ethylene glycol and p-toluenesulfonic acid (PTSA) in refluxing toluene.

-

Product : 1-Acetylpiperidine-4-(1,3-dioxolane).

Acetal protection is critical in multi-step syntheses to prevent aldehyde oxidation .

Reductive Amination

The aldehyde reacts with amines in the presence of reducing agents:

-

Reagents/Conditions : Benzylamine and sodium cyanoborohydride (NaBH₃CN) in methanol.

-

Product : 1-Acetylpiperidine-4-(N-benzylamine).

This method is widely used in medicinal chemistry for introducing amine functionalities .

Comparative Reactivity Table

| Functional Group | Reaction Type | Key Reagents | Product Class |

|---|---|---|---|

| Aldehyde | Oxidation | KMnO₄, CrO₃ | Carboxylic acid |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary alcohol |

| Aldehyde | Grignard | RMgX | Secondary alcohol |

| Aldehyde | Schiff Base | RNH₂ | Imine |

| Aldehyde | Acetal | ROH, H⁺ | Acetal |

Mechanistic Insights

属性

IUPAC Name |

1-acetylpiperidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEFRJJPHHMUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593684 | |

| Record name | 1-Acetylpiperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155826-26-9 | |

| Record name | 1-Acetylpiperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetylpiperidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。